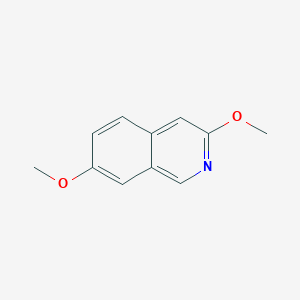

3,7-Dimethoxyisoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H11NO2 |

|---|---|

Molekulargewicht |

189.21 g/mol |

IUPAC-Name |

3,7-dimethoxyisoquinoline |

InChI |

InChI=1S/C11H11NO2/c1-13-10-4-3-8-6-11(14-2)12-7-9(8)5-10/h3-7H,1-2H3 |

InChI-Schlüssel |

JAZCDQHTFHNPIX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=CN=C(C=C2C=C1)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for Dimethoxyisoquinoline Derivatives

Established Synthetic Routes to the Isoquinoline (B145761) Core with Dimethoxy Substitution

Classical methods for isoquinoline synthesis have been refined over decades to provide reliable access to dimethoxy-substituted frameworks. These routes typically involve the construction of a 3,4-dihydroisoquinoline (B110456) intermediate, which is subsequently aromatized.

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. The process involves the intramolecular cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline. For the synthesis of precursors to 7-methoxyisoquinoline (B1361142) derivatives, a starting material such as N-acyl-2-(3-methoxyphenyl)ethanamine is typically used. The electron-donating nature of the methoxy (B1213986) group at the meta-position activates the ortho- and para-positions for electrophilic aromatic substitution, facilitating cyclization at the C-6 position of the phenethylamine (B48288) precursor to form the 7-methoxy-substituted dihydroisoquinoline ring.

The choice of dehydrating agent is critical for the reaction's success. Common reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). Research findings indicate that reaction conditions can be optimized to achieve high yields of the desired dihydroisoquinoline intermediate, which is a direct precursor to the fully aromatic system.

| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| POCl₃ | Acetonitrile | 80 | 2 | 88 |

| P₂O₅ | Toluene | 110 | 4 | 82 |

| PPA | Neat | 140 | 1.5 | 75 |

| Tf₂O / Pyridine | Dichloromethane | 0 to 25 | 1 | 92 |

To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot methodologies have been developed. These strategies combine multiple reaction steps, such as amide formation and cyclization, into a single operation without the isolation of intermediates. For instance, a dimethoxyphenethylamine derivative can be reacted directly with a carboxylic acid in the presence of a suitable coupling agent and a Lewis acid catalyst. This approach circumvents the need to pre-form and purify the N-acyl intermediate, streamlining the synthesis of the dihydroisoquinoline core.

Studies have demonstrated that heating a mixture of 2-(3-methoxyphenyl)ethanamine and an appropriate acid with PPA can directly yield the corresponding 7-methoxy-3,4-dihydroisoquinoline in a single, efficient step. This method is particularly advantageous for library synthesis and rapid scaffold generation.

The final step in many classical isoquinoline syntheses is the aromatization of the 3,4-dihydroisoquinoline intermediate. This oxidation reaction removes two hydrogen atoms to form the stable, aromatic isoquinoline ring system. Catalytic dehydrogenation is the preferred method due to its high efficiency and clean reaction profiles.

The most common catalyst for this transformation is palladium on activated carbon (Pd/C), typically used in a high-boiling point solvent such as xylene or decalin at elevated temperatures. The reaction proceeds via the transfer of hydrogen from the dihydroisoquinoline to the catalyst surface. Alternative, non-metallic reagents like sulfur or selenium can also effect this transformation, though they often require harsher conditions and can lead to more complex purification.

| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 10% Pd/C | Xylene | 140 | 6 | 95 |

| 5% Pd/C | Decalin | 190 | 3 | 91 |

| Sulfur (S) | Neat | 200 | 2 | 78 |

| MnO₂ | Chloroform | 60 | 24 | 85 |

Advanced Synthetic Strategies for Complex Dimethoxyisoquinoline Scaffolds

Modern synthetic chemistry has introduced powerful stereoselective methods to construct complex, chirally-defined isoquinoline derivatives. These techniques are essential for the synthesis of enantiomerically pure pharmaceutical agents.

The introduction of stereocenters, often at the C-1 position, can be achieved through the asymmetric addition of nucleophiles to an isoquinoline precursor. One effective strategy involves the activation of the isoquinoline ring by N-acylation, forming a reactive N-acylisoquinolinium salt. This salt is susceptible to attack by various nucleophiles, such as Grignard reagents or organozinc compounds.

By employing a chiral catalyst or a stoichiometric chiral auxiliary, the facial selectivity of the nucleophilic attack can be controlled, leading to the formation of one enantiomer in preference to the other. For example, the addition of dialkylzinc reagents to N-acyl-7-methoxyisoquinolinium salts in the presence of a chiral copper-phosphoramidite catalyst can generate 1-alkyl-7-methoxy-1,2-dihydroisoquinolines with high enantiomeric excess (e.e.).

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. This technique is widely applied to the reduction of C=N or C=C bonds within the isoquinoline framework using chiral transition metal catalysts.

Enantioselective hydrogenation of a prochiral dimethoxy-substituted isoquinoline or 3,4-dihydroisoquinoline can establish a stereocenter with high fidelity. This is typically achieved using chiral catalysts based on rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The specific geometry of the chiral ligand creates a chiral pocket around the metal center, directing the delivery of hydrogen to one face of the substrate. Research has shown that the hydrogenation of certain 1-substituted-7-methoxyisoquinolines using a Ru-BINAP catalyst system under hydrogen pressure can yield the corresponding chiral 1,2,3,4-tetrahydroisoquinolines with excellent enantioselectivity.

| Chiral Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| [RuCl((R)-BINAP)(p-cymene)]Cl | Methanol | 50 | 25 | 98 |

| [Rh(COD)((R,R)-Me-DuPhos)]BF₄ | Methanol | 10 | 25 | 95 |

| [Ir(COD)(PCy₃)(Pyridine)]PF₆ | Dichloromethane | 50 | 40 | 92 (with chiral additive) |

These advanced methods provide critical access to enantiomerically pure dimethoxyisoquinoline building blocks, which are indispensable for the development of sophisticated therapeutic agents.

Table of Mentioned Compounds

| Compound Name | Role in Article |

|---|---|

| 3,7-Dimethoxyisoquinoline | Primary subject of the article |

| 7-Methoxyisoquinoline | A related structure, synthetic target |

| 7-Methoxy-3,4-dihydroisoquinoline | Key intermediate from Bischler-Napieralski |

| 1,2,3,4-Tetrahydroisoquinolines | Product of hydrogenation reactions |

| N-acyl-2-(3-methoxyphenyl)ethanamine | Starting material for Bischler-Napieralski |

| 2-(3-methoxyphenyl)ethanamine | Starting material for one-pot synthesis |

| N-acylisoquinolinium salt | Reactive intermediate for nucleophilic addition |

| 1-Alkyl-7-methoxy-1,2-dihydroisoquinolines | Product of asymmetric nucleophilic addition |

| 1-Methyl-7-methoxyisoquinoline | Substrate for enantioselective hydrogenation |

| Phosphorus oxychloride (POCl₃) | Dehydrating agent |

| Phosphorus pentoxide (P₂O₅) | Dehydrating agent |

| Polyphosphoric acid (PPA) | Dehydrating agent / catalyst |

| Triflic anhydride (B1165640) (Tf₂O) | Dehydrating agent activator |

| Palladium on carbon (Pd/C) | Dehydrogenation catalyst |

| Manganese dioxide (MnO₂) | Oxidizing agent for dehydrogenation |

| Sulfur (S) | Dehydrogenation reagent |

| Selenium (Se) | Dehydrogenation reagent |

| (R)-BINAP | Chiral ligand for hydrogenation |

| (R,R)-Me-DuPhos | Chiral ligand for hydrogenation |

| Acetonitrile | Solvent |

| Toluene | Solvent |

| Dichloromethane | Solvent |

| Xylene | Solvent |

| Decalin | Solvent |

| Chloroform | Solvent |

| Methanol | Solvent |

| Pyridine | Base / Solvent |

| Dialkylzinc | Nucleophile |

Aryne Annulation in Dimethoxyisoquinoline Synthesis

Aryne annulation has emerged as a powerful strategy for the construction of isoquinoline frameworks. organic-chemistry.orgcaltech.edu This method involves the reaction of an aryne, a highly reactive intermediate, with a suitable nucleophile to form a new ring. In the context of dimethoxyisoquinoline synthesis, this approach offers a direct and efficient route to the core structure. For instance, the reaction of N-acyl enamides with benzyne (B1209423) can proceed through a [4+2] cycloaddition followed by dehydrative aromatization to yield substituted isoquinolines in good to excellent yields. organic-chemistry.org This methodology has proven versatile, tolerating a variety of substituents on the enamide component. organic-chemistry.org The strategic use of aryne chemistry has been pivotal in the total synthesis of complex natural products containing the isoquinoline motif. orgsyn.org

Cross-Coupling Methodologies for Aryl-Substituted Dimethoxyisoquinolines (e.g., Suzuki Reaction)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and has been extensively utilized for the introduction of aryl substituents onto the dimethoxyisoquinoline core. beilstein-journals.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid or its ester) with a halide or triflate. libretexts.orgorganic-chemistry.org In the synthesis of aryl-substituted dimethoxyisoquinolines, a key strategy involves the coupling of a dimethoxyisoquinoline derivative bearing a halogen or triflate group with an appropriate arylboronic acid. beilstein-journals.orgnih.gov This method offers high functional group tolerance and generally proceeds under mild conditions, making it a highly attractive approach for generating libraries of analogues for structure-activity relationship (SAR) studies. nih.govrsc.org The efficiency and versatility of the Suzuki reaction have been demonstrated in the synthesis of various 3-phenyl-substituted 6,7-dimethoxyisoquinoline (B95607) derivatives. nih.gov

Functionalization of Isoquinoline N-Oxides for Structural Diversification

Isoquinoline N-oxides serve as versatile intermediates for the synthesis of functionalized isoquinoline derivatives. nih.govnih.gov The N-oxide group activates the isoquinoline ring, facilitating various transformations that would be challenging on the parent heterocycle. For example, deoxygenative C2-heteroarylation of isoquinoline N-oxides with N-sulfonyl-1,2,3-triazoles provides a metal- and additive-free method for introducing a triazolyl group at the C1 position. d-nb.info Additionally, copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives offers a green and efficient route to isoquinoline N-oxides, which can be further manipulated. nih.gov The selective cleavage of the N-O or O-H bond in these oximes allows for the controlled synthesis of either isoquinolines or their N-oxides. nih.gov These N-oxides are valuable precursors for creating a diverse range of substituted isoquinolines, including those with potential biological activities. nih.gov

Targeted Synthesis of Specific Dimethoxyisoquinoline Derivatives

Synthesis of 1-Arylcarbonyl-6,7-dimethoxyisoquinoline Analogues

The synthesis of 1-arylcarbonyl-6,7-dimethoxyisoquinoline analogues has been a focus of research, particularly in the discovery of inhibitors for enzymes like glutamine fructose-6-phosphate (B1210287) amidotransferase (GFAT). sigmaaldrich.com A key synthetic approach involves the reaction of 6,7-dimethoxyisoquinoline with an appropriate arylcarbonyl chloride or a related activated carboxylic acid derivative. High-throughput screening and subsequent optimization have led to the identification of potent and reversible GFAT inhibitors within this class of compounds. sigmaaldrich.com Structure-activity relationship studies have shown that substitutions on both the A-ring (the dimethoxy-substituted ring) and the C-ring (the arylcarbonyl moiety) significantly impact their inhibitory potency. sigmaaldrich.com The ketone group has been identified as a crucial feature for high potency. sigmaaldrich.com

Synthesis of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

The Pictet-Spengler reaction is a classic and widely used method for the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. researchgate.net This reaction involves the condensation of a β-arylethylamine, such as 3,4-dimethoxyphenylethylamine, with an aldehyde or ketone, followed by an acid-catalyzed cyclization. researchgate.net Researchers have developed one-step methods using trifluoroacetic acid, achieving high yields of the desired tetrahydroisoquinoline products. researchgate.net This approach has been instrumental in synthesizing a variety of analogues for pharmacological evaluation, including those with anticonvulsant properties. nih.govscilit.comdrugbank.com Further modifications, such as N-acetylation, have been explored to enhance the biological activity of these compounds. researchgate.net

Synthesis of 3-Phenyl-Substituted 6,7-dimethoxyisoquinoline Derivatives

The synthesis of 3-phenyl-substituted 6,7-dimethoxyisoquinoline derivatives has been pursued for their potential as antibacterial agents that target the FtsZ protein. nih.govnih.gov A common synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction. nih.gov For instance, a 3-bromo or 3-triflyloxy-6,7-dimethoxyisoquinoline derivative can be coupled with a phenylboronic acid in the presence of a palladium catalyst and a base to furnish the desired 3-phenyl substituted product. nih.gov This methodology allows for the introduction of a wide range of substituted phenyl groups at the 3-position, enabling the exploration of structure-activity relationships. nih.govmdpi.com These synthetic efforts have led to the discovery of compounds with significant activity against multidrug-resistant bacteria. nih.gov

Strategies for 1,1-Disubstituted 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

The synthesis of 1,1-disubstituted 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines often involves the construction of the isoquinoline core followed by the introduction of substituents at the C-1 position. Several methods have been developed to achieve this, providing access to a wide range of derivatives.

One convenient method involves the use of ketoamides derived from homoveratrylamine. nih.gov These ketoamides can react with organomagnesium compounds (Grignard reagents) to form intermediates that subsequently cyclize in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). nih.govresearchgate.net This approach allows for the introduction of various alkyl or aryl groups at the C-1 position by selecting the appropriate Grignard reagent. nih.gov The general synthetic scheme starts with the Friedel-Crafts acylation of homoveratrylamine amides to produce the necessary ketoamides. nih.gov

Another powerful strategy is the asymmetric synthesis of 1,1-disubstituted tetrahydroisoquinolines. A highly efficient method has been developed using a binaphthyl-modified N-spiro-type chiral phase-transfer catalyst for the asymmetric alkylation or Michael addition of 1-cyanotetrahydroisoquinolines. colab.ws This approach provides excellent enantioselectivity. Iridium catalysis has also been successfully employed for the asymmetric synthesis of chiral tetrahydroisoquinolines, yielding products with high enantioselectivities. colab.ws

Furthermore, lithiation of N-Boc-1-phenyltetrahydroisoquinolines presents another route. acs.org In situ IR spectroscopy has been used to optimize the lithiation process. The resulting organolithium intermediate is configurationally stable at low temperatures, allowing for subsequent substitution reactions to produce 1,1-disubstituted tetrahydroisoquinolines in high yields and with high enantiomer ratios. acs.org

A catalytic reductive C1-acylation of 3,4-dihydroisoquinolines offers a direct pathway to 1,1-disubstituted tetrahydroisoquinolines. colab.ws This titanium(III)-catalyzed reductive umpolung process utilizes nitriles as effective acylation agents, demonstrating high chemo- and regioselectivity. colab.ws

The following table summarizes some of the key strategies for the synthesis of these compounds:

| Synthetic Strategy | Key Reagents/Catalysts | Description | References |

| From Ketoamides | Organomagnesium compounds, p-toluenesulfonic acid (PTSA) | Interaction of ketoamides with Grignard reagents followed by acid-catalyzed cyclization. | nih.govresearchgate.net |

| Asymmetric Alkylation | Chiral phase-transfer catalysts, Binaphthyl-modified N-spiro-type | Catalytic asymmetric alkylation or Michael addition of 1-cyanotetrahydroisoquinolines. | colab.ws |

| Asymmetric Iridium Catalysis | Iridium catalysts | Iridium-catalyzed asymmetric synthesis leading to chiral tetrahydroisoquinolines. | colab.ws |

| Lithiation | n-Butyllithium, N-Boc protecting group | Lithiation of N-Boc-1-phenyltetrahydroisoquinolines followed by substitution. | acs.org |

| Reductive C1-Acylation | Titanium(III) catalyst, Nitriles | A reductive umpolung process for the direct acylation of 3,4-dihydroisoquinolines. | colab.ws |

Synthesis of Carboxylic Acid-Bearing Dimethoxyisoquinoline Derivatives

The introduction of a carboxylic acid group to the dimethoxyisoquinoline scaffold is a key transformation for creating derivatives with diverse chemical properties.

A notable diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved through a combination of the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization. mdpi.comresearchgate.net In this method, a diastereomeric morpholinone derivative is first formed via the Petasis reaction, which is then converted to the target tetrahydroisoquinoline-1-carboxylic acid using the Pomeranz–Fritsch–Bobbitt cyclization. mdpi.comresearchgate.net

Another approach involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) with reagents like cyanoacetic acid or monoethyl malonate to introduce a carboxylic acid or its ester equivalent at the 1-position. core.ac.uk

General methods for preparing carboxylic acids can also be adapted. libretexts.org These include the hydrolysis of nitriles, which can be prepared via SN2 reaction of a halide with a cyanide anion, and the carboxylation of organometallic intermediates. libretexts.org The latter involves the reaction of an organolithium or Grignard reagent with carbon dioxide. libretexts.org

The oxidation of a suitable precursor, such as an aldehyde group, can also yield a carboxylic acid. For instance, 5,8-dimethoxyisoquinoline-1-carbaldehyde (B14294288) can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

The table below outlines some of the synthetic routes to carboxylic acid-bearing dimethoxyisoquinoline derivatives:

| Synthetic Strategy | Key Reactions/Reagents | Target Compound Example | References |

| Petasis Reaction & Pomeranz–Fritsch–Bobbitt Cyclization | Petasis reaction, Pomeranz–Fritsch–Bobbitt cyclization | (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | mdpi.comresearchgate.net |

| Condensation Reaction | Cyanoacetic acid, Monoethyl malonate | 1-Carboxy or 1-carboethoxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | core.ac.uk |

| Nitrile Hydrolysis | Cyanide anion, Acid or base hydrolysis | General route to carboxylic acids from alkyl halides | libretexts.org |

| Carboxylation of Organometallics | Organolithium/Grignard reagents, Carbon dioxide | General route to carboxylic acids from halides | libretexts.org |

| Oxidation of Aldehydes | Potassium permanganate | 5,8-Dimethoxyisoquinoline-1-carboxylic acid |

Biological Activities and Molecular Mechanisms of Dimethoxyisoquinoline Derivatives

Antitumor Mechanisms of Action

Derivatives of dimethoxyisoquinoline have been shown to exhibit antitumor properties through several distinct molecular pathways. These mechanisms include the induction of programmed cell death, interference with the cell division cycle, inhibition of essential enzymes for DNA replication, and interaction with specific cellular receptors that are overexpressed in tumor cells.

Induction of Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism through which dimethoxyisoquinoline derivatives exert their anticancer effects. Research has shown that certain aryl-isoquinoline analogues, designed through the molecular simplification of the natural alkaloid sanguinarine, can trigger apoptosis. One such derivative, compound 2e, was found to induce phosphatidylserine (B164497) externalization and depolarization of the mitochondrial membrane in glioblastoma cells. eurekaselect.com These events are hallmarks of the intrinsic pathway of apoptosis. eurekaselect.com This process is often mediated by the regulation of the Bcl-2 family of proteins, which are crucial for controlling cell survival and death. brieflands.com Some derivatives have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis. brieflands.comfrontiersin.org

Cell Cycle Modulation (e.g., G2/M Phase Arrest)

Dimethoxyisoquinoline derivatives can halt the proliferation of cancer cells by interfering with the cell cycle, a tightly regulated process that governs cell growth and division. A notable effect of these compounds is the arrest of the cell cycle in the G2/M phase. eurekaselect.commdpi.com This prevents the cell from entering mitosis and subsequently dividing. For example, the aryl-isoquinoline derivative 2e was observed to cause cell cycle arrest at the G2/M phase in glioblastoma cells. eurekaselect.com Similarly, other quinazolinone derivatives have demonstrated the ability to induce G2/M phase arrest in various cancer cell lines, including A549 lung cancer cells. mdpi.com This arrest is often associated with the modulation of key regulatory proteins of the cell cycle. mdpi.com

Topoisomerase Enzyme Inhibition

Topoisomerases are vital enzymes that manage the topological states of DNA and are crucial for processes like DNA replication and transcription. numberanalytics.commdpi.com Some dimethoxyisoquinoline derivatives function as topoisomerase inhibitors, which can be a potent mechanism for their antitumor activity. eurekaselect.commdpi.com By inhibiting these enzymes, the derivatives can lead to DNA damage and ultimately trigger cell death. frontiersin.org Both Topoisomerase I and Topoisomerase II have been identified as targets. frontiersin.orgnumberanalytics.com For instance, certain fluoroquinolone derivatives have been confirmed to inhibit topoisomerase, which is linked to their ability to induce cell cycle arrest and apoptosis. mdpi.com The inhibition of topoisomerase II, in particular, can lead to the arrest of the cell cycle in the G2 phase. eurekaselect.com

Sigma-2 Receptor Ligand Interactions

The sigma-2 (σ2) receptor is a protein that is found to be overexpressed in a variety of rapidly proliferating tumor cells, making it an attractive target for cancer therapy. acs.orgresearchgate.netfrontiersin.org The 6,7-dimethoxyisoquinoline (B95607) scaffold is a key pharmacophore for creating ligands that bind to the σ2 receptor with high affinity and selectivity. acs.orgresearchgate.net

Research has led to the development of several 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives that demonstrate excellent binding affinities for the σ2 receptor. researchgate.netupenn.edu For example, compound A011, which incorporates the 6,7-dimethoxyisoquinoline structure, exhibits a high affinity for the σ2 receptor and has shown significant antitumor effects in tumor models. acs.orgfrontiersin.org Ligands that bind to the σ2 receptor can inhibit tumor cell proliferation and induce apoptosis. frontiersin.org While many of these ligands show potent cytotoxic effects, in some cases, this toxicity does not directly correlate with their binding affinity for the σ2 receptor. researchgate.net

Table 1: Sigma-2 Receptor Binding Affinities of Selected Dimethoxyisoquinoline Derivatives

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Source |

| (±)-7 | 48.4 ± 7.7 | 0.59 ± 0.02 | upenn.edu |

| (±)-8 | 108 ± 35 | 4.92 ± 0.59 | upenn.edu |

| A011 | >10-fold selectivity over σ1R | 77.1 | acs.org |

| 3b | Low affinity | 5-6 | researchgate.net |

| 3e | Low affinity | 5-6 | researchgate.net |

| 4b | Low affinity | 5-6 | researchgate.net |

| 4e | Low affinity | 5-6 | researchgate.net |

Antimicrobial Modalities

In addition to their antitumor properties, dimethoxyisoquinoline derivatives have emerged as promising antimicrobial agents. Their mechanism of action in bacteria often involves targeting essential cellular processes, such as cell division.

FtsZ Protein Targeting and Polymerization Modulation

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery. frontiersin.orgnih.gov It assembles into a structure called the Z-ring at the future site of cell division, acting as a scaffold for other division proteins. frontiersin.orgtandfonline.com The essential and highly conserved nature of FtsZ makes it an attractive target for new antibiotics. nih.govfrontiersin.org

Several 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives have been identified as potent antibacterial agents that target FtsZ. nih.govresearchgate.netnih.gov These compounds have been shown to disrupt the normal function of the FtsZ protein. researchgate.net Their mechanism involves binding to FtsZ and modulating its polymerization dynamics. nih.gov Specifically, these derivatives act as stabilizers of FtsZ polymers. nih.govnih.gov This stabilization enhances the assembly of FtsZ but inhibits the GTPase activity of the protein, which is essential for the dynamic nature of the Z-ring. frontiersin.orgnih.govnih.gov This disruption of Z-ring formation ultimately blocks bacterial cytokinesis, leading to an antibacterial effect. researchgate.net These compounds have shown activity against various bacteria, including multidrug-resistant strains like MRSA. nih.govnih.gov

GTPase Activity Reduction in Bacterial Cell Division

A significant area of research into dimethoxyisoquinoline derivatives has been their potential as novel antibacterial agents that target the bacterial cell division process. nih.govnih.gov The key protein in this process is the Filamenting temperature-sensitive mutant Z (FtsZ), a prokaryotic homolog of eukaryotic tubulin. acs.orgacs.org FtsZ is a GTPase, and its ability to bind and hydrolyze Guanosine (B1672433) triphosphate (GTP) is essential for it to polymerize into the Z-ring, a structure that initiates cell division. frontiersin.orgmolbiolcell.org

Certain 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives have been identified as potent inhibitors of FtsZ's function. nih.gov Unlike inhibitors that prevent polymerization, these compounds have been shown to stabilize FtsZ polymers. This stabilization interferes with the dynamic nature of the Z-ring and leads to a concomitant inhibition of the FtsZ GTPase activity. nih.govresearchgate.net This mechanism effectively halts bacterial cytokinesis, leading to an antibacterial effect. researchgate.net These derivatives have demonstrated activity against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govnih.gov

Neurobiological and Neurological Systems Interactions

Dimethoxyisoquinoline derivatives, most notably papaverine (B1678415) (1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline), are recognized as potent inhibitors of Phosphodiesterase Type 10A (PDE10A). researchgate.netnih.gov PDE10A is an enzyme highly expressed in the medium spiny neurons of the brain's striatum, where it hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.govnih.gov By regulating these second messengers, PDE10A plays a crucial role in modulating signaling pathways, particularly those involving dopamine (B1211576) and glutamate (B1630785) neurotransmitter systems. capes.gov.brnih.gov

Inhibition of PDE10A by compounds like papaverine increases the levels of cAMP and cGMP, which can modulate the output of the basal ganglia circuit. nih.gov This mechanism is considered a novel therapeutic approach for central nervous system (CNS) disorders such as schizophrenia and Parkinson's disease. nih.govacs.org Papaverine itself shows high potency, with reported half-maximal inhibitory concentration (IC50) values for PDE10A around 21-36 nM. researchgate.netnih.govsnmjournals.org Research has focused on synthesizing new analogs to improve selectivity over other phosphodiesterase families, such as PDE3A and PDE4D, to refine the therapeutic profile. nih.govnih.gov

| Enzyme Target | IC50 (nM) | Source |

|---|---|---|

| PDE10A | 36 | nih.gov |

| PDE3A | 1300 | nih.gov |

| PDE4D | 320 | nih.gov |

| PDE10A | 21 | snmjournals.org |

Several dimethoxyisoquinoline derivatives have been shown to inhibit the mitochondrial electron transport chain, specifically at Complex I (NADH:ubiquinone oxidoreductase). nih.gov This inhibition disrupts cellular respiration and energy production. The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), known to induce parkinsonism, also acts by inhibiting Complex I, making this mechanism relevant to the study of neurodegenerative processes. nih.gov

Studies on a range of isoquinoline (B145761) derivatives found that many inhibit Complex I in a concentration-dependent manner. nih.gov For instance, 6,7-dimethoxyisoquinoline demonstrated significant inhibition of Complex II-III activity at a concentration of 10 mM. nih.gov Papaverine has also been identified as an inhibitor of mitochondrial Complex I, a mechanism that contributes to its effects as a radiosensitizing agent in cancer therapy by reducing oxygen consumption in tumor cells. mdpi.com The potency of these compounds as Complex I inhibitors appears to be related to their lipophilicity. nih.gov

| Compound | IC50 | Source |

|---|---|---|

| N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline | 0.36 mM | nih.gov |

| 6-methoxy-1,2,3,4-tetrahydroisoquinoline | 0.38 mM | nih.gov |

| 1-methyl-4-phenylpyridinium ion (MPP+) | 4.1 mM | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline | ~22 mM | nih.gov |

The dimethoxyisoquinoline scaffold is a key structural motif in the design of ligands for various neurotransmitter receptors. chemimpex.com Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated as ligands for sigma receptors. researchgate.net Specifically, a series of these analogs showed good to excellent binding affinities and high selectivity for the sigma-2 receptor, which is overexpressed in many types of tumor cells. researchgate.net Certain compounds achieved high affinity with inhibition constant (Ki) values in the low nanomolar range (5–6 nM) for the sigma-2 receptor, with low affinity for the sigma-1 receptor. researchgate.net

Furthermore, the inhibition of PDE10A by dimethoxyisoquinoline derivatives like papaverine indirectly modulates neurotransmitter systems. capes.gov.br This inhibition has been shown to affect both the dopamine D1 and D2 receptor pathways and regulate the phosphorylation state of glutamate receptor subunits in the striatum. capes.gov.brnih.gov This highlights a mechanism where these compounds, rather than binding directly to a neurotransmitter receptor, influence the downstream signaling cascades that are central to neuronal function. nih.gov

Certain derivatives of 6,7-dimethoxyisoquinoline have been investigated for their potential as anticonvulsant agents. scilit.comresearchgate.net Research has focused on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, which have shown efficacy in animal models of epilepsy. scilit.com The development of these compounds has been guided by structure-activity relationship (SAR) studies to optimize their pharmacological effects. scilit.com

One identified active molecule, 2-acetyl-1-(4′-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, displayed significant anticonvulsant activity against audiogenic seizures in mice. scilit.com While the precise molecular target for these specific isoquinoline derivatives is still under investigation, the general mechanisms of anticonvulsant drugs often involve the modulation of ion channels (such as sodium or calcium channels) or the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). mdpi.comajpbp.com For some related heterocyclic compounds like quinazolinones, the anticonvulsant mechanism has been suggested to involve positive allosteric modulation of the GABAA receptor. mdpi.com

Anti-inflammatory Pathways

Dimethoxyisoquinoline derivatives have demonstrated notable anti-inflammatory properties in preclinical models. solubilityofthings.com The mechanism of this activity often involves the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators. nih.gov

For example, certain isoquinoline-1-carboxamide (B73039) derivatives have been shown to suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in microglial cells. nih.gov A key mechanism identified is the inhibition of the nuclear translocation of NF-κB, a critical transcription factor for inflammatory responses. nih.gov This is achieved by preventing the phosphorylation of its inhibitor, IκB. nih.gov Furthermore, these compounds can inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), which are upstream regulators of the NF-κB pathway. nih.gov Some derivatives have also been found to reduce the production of pro-inflammatory cytokines by inhibiting NF-kB signaling in macrophage models.

Other Mechanistic Studies

Glutamine fructose-6-phosphate (B1210287) amidotransferase (GFAT) is a crucial enzyme in the hexosamine biosynthetic pathway, which is involved in the production of precursors for glycosylation. wikipedia.orgebi.ac.uk The inhibition of GFAT is a target in metabolic diseases and cancer.

Detailed Research Findings:

Research has led to the discovery of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives as inhibitors of GFAT. sigmaaldrich.comsigmaaldrich.com These findings highlight the importance of the 6,7-dimethoxyisoquinoline scaffold in the design of GFAT inhibitors, though this activity has not been specifically attributed to the 3,7-isomer.

Alpha-1 adrenoceptors are G protein-coupled receptors involved in smooth muscle contraction and are a common target for antihypertensive drugs. wikipedia.orgnovusbio.comdrugbank.com

Detailed Research Findings:

A series of 1,3-diamino-6,7-dimethoxyisoquinolines were synthesized and evaluated for their alpha-1 adrenoceptor binding affinity. acs.orgacs.org

The study found that l-Amino-3-(dimethylamino)-6,7-dimethoxyisoquinoline showed no significant affinity for the receptor. acs.org However, another analog, the 3-(2-furoylpiperazin-l-yl) derivative, did bind, albeit with much lower potency than the established antagonist prazosin. acs.org

These results suggest that while the 6,7-dimethoxyisoquinoline core is part of these evaluated compounds, the nature and position of other substituents are critical for effective binding to the alpha-1 adrenoceptor. acs.org

The ability to modulate smooth muscle contractility is a key feature of many therapeutic agents, particularly vasodilators.

Detailed Research Findings:

Papaverine (1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline) is a well-documented smooth muscle relaxant. mdpi.com Its mechanism involves the inhibition of phosphodiesterase, which increases intracellular levels of cAMP and cGMP, leading to vasodilation. mdpi.com It may also work by blocking calcium ion channels. mdpi.com

Papaverine has been observed to reduce the tonus and contractile activity of smooth muscles and can stimulate atrial contractility. mdpi.comdrugfuture.com

The synthesis and evaluation of other substituted 1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolines have also been explored for their effects on contractile activity. acs.org

Structure Activity Relationship Sar Studies of Dimethoxyisoquinoline Scaffolds

Positional and Substituent Effects on Biological Potency

The nature and position of substituents on the dimethoxyisoquinoline core are critical determinants of its interaction with biological targets. Research has systematically explored these effects to optimize the pharmacological profile of these compounds.

A series of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives have been identified as potent and reversible inhibitors of glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), a key enzyme in the hexosamine biosynthetic pathway. nih.gov SAR studies on this class of compounds have demonstrated that the nature of the substituent on the aryl ring significantly influences their inhibitory potency. nih.gov

For instance, substitutions at the C-1 position with different arylcarbonyl moieties have a marked effect on GFAT inhibition. The electronic properties and steric bulk of the substituents on the C-ring (the aryl ring) can modulate the binding affinity of the molecule to the active site of the enzyme. nih.gov

| Compound | C-Ring Substituent (R) | GFAT Inhibition IC50 (µM) |

|---|---|---|

| 1 | Phenyl | 15 |

| 2 | 4-Chlorophenyl | 5.2 |

| 3 | 4-Methoxyphenyl | 8.9 |

| 4 | 3,4-Dichlorophenyl | 1.0 |

| 5 | 2-Naphthyl | 3.5 |

This table is based on data from studies on 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives and illustrates the impact of C-ring substitutions on GFAT inhibitory activity.

Modifications on both the A-ring (the dimethoxy-substituted isoquinoline (B145761) ring) and the C-ring (the substituent at the 1-position) have been shown to be critical for the biological activity of these compounds. nih.gov In the context of GFAT inhibition, the presence and position of the methoxy (B1213986) groups on the A-ring are important for maintaining the structural integrity of the scaffold and its interaction with the enzyme.

The presence of a ketone group as a linker between the isoquinoline core and the C-ring aryl substituent has been found to be essential for high-potency GFAT inhibition. nih.gov This carbonyl moiety is believed to play a crucial role in the binding of the inhibitor to the active site of the GFAT enzyme, potentially through hydrogen bonding or other electrostatic interactions. The replacement of the ketone with other linkers generally leads to a significant decrease in inhibitory activity, highlighting its importance in the pharmacophore. nih.gov

Derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been investigated for their anticonvulsant properties. nih.govmdpi.com SAR studies have revealed that the nature of the substituent on the C-1 aryl ring (an aromatic substituent) and the substituent on the nitrogen at the 2-position (an aliphatic substituent) significantly modulate the anticonvulsant activity.

For example, the presence of an acetyl group at the N-2 position and a chlorine atom on the C-1 phenyl ring resulted in a derivative with high anticonvulsant activity and long-lasting protective effects in animal models. nih.gov Another study identified 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a potent anticonvulsant agent. nih.gov These findings underscore the importance of both aromatic and aliphatic substitutions in tuning the anticonvulsant efficacy of the dimethoxyisoquinoline scaffold.

| Compound | N-2 Substituent | C-1 Aryl Substituent | Anticonvulsant Activity |

|---|---|---|---|

| 6a | -H | Phenyl | Inactive |

| 6b | -COCH3 | Phenyl | Active |

| 6c | -COCH3 | 4-Chlorophenyl | Highly Active |

| 6d | -COCH3 | 4-Methylphenyl | Significantly Active |

| 6e | -SO2CH3 | Phenyl | Moderately Active |

This table summarizes the structure-activity relationships of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives and their anticonvulsant activity.

Physico-Chemical Parameters and Bioactivity Correlation

The biological activity of dimethoxyisoquinoline derivatives is not solely dependent on their structural features but is also influenced by their physico-chemical properties.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physico-chemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, as well as its ability to interact with biological targets. In the context of enzyme inhibition, an optimal level of lipophilicity is often required for a compound to effectively reach its target and exert its inhibitory effect.

Comparative Analysis of Quaternary Ammonium (B1175870) vs. Non-Quaternary Derivatives

In the exploration of the structure-activity relationships (SAR) of dimethoxyisoquinoline scaffolds, a critical area of investigation is the comparative analysis of quaternary ammonium derivatives versus their non-quaternary (tertiary amine) counterparts. The quaternization of the nitrogen atom in the isoquinoline ring system introduces a permanent positive charge, which can significantly influence the compound's physicochemical properties and its interactions with biological targets. Research in this area has provided valuable insights into how this structural modification impacts biological activity, particularly in the context of antimicrobial agents.

A key study highlighting these differences focused on a series of 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) derivatives and their N-methyl quaternary ammonium salts, which were evaluated for their antibacterial activity. nih.gov The findings from this research demonstrated a stark contrast in the pharmacological effects between the two classes of compounds.

The non-quaternary 6,7-dimethoxyisoquinoline derivatives, which exist as tertiary amines, were found to exhibit no significant antibiotic activity against the tested bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. nih.gov In contrast, the quaternized N-methyl derivatives displayed notable antibacterial activity against S. aureus. nih.gov This suggests that the presence of a permanent positive charge on the isoquinoline nitrogen is a crucial determinant for the antibacterial efficacy of this particular scaffold.

The mechanism of action for these quaternary derivatives is believed to be related to their ability to interact with and disrupt the function of the bacterial cell division protein FtsZ. nih.gov Importantly, these compounds did not significantly affect the polymerization of mammalian tubulin, indicating a degree of selectivity for the bacterial target. nih.gov

The following table summarizes the comparative antibacterial activity of selected non-quaternary 6,7-dimethoxyisoquinoline derivatives and their corresponding N-methyl quaternary ammonium salts, illustrating the pivotal role of quaternization in conferring antibacterial properties.

| Compound Type | General Structure | Nitrogen State | Observed Antibacterial Activity |

| Non-Quaternary Derivative | 6,7-dimethoxyisoquinoline | Tertiary Amine | No significant activity |

| Quaternary Ammonium Derivative | N-methyl-6,7-dimethoxyisoquinolinium | Quaternary Ammonium | Active against S. aureus |

Computational Chemistry and Molecular Modeling Investigations

In Silico Prediction and Evaluation of Molecular Properties

In silico techniques utilize computer simulations and quantitative structure-activity relationship (QSAR) models to forecast the biological and chemical characteristics of molecules. researchgate.net These methods are integral to modern drug discovery, enabling the high-throughput screening of virtual compound libraries and reducing the time and cost associated with laboratory research. hilarispublisher.com

The biological activity of a molecule can be predicted by computational models that have been trained on large datasets of known compounds and their experimental activities. biorxiv.org These models analyze a molecule's structural features to predict its likely interactions with various biological targets, such as enzymes or receptors. technologynetworks.com For 3,7-Dimethoxyisoquinoline, predictive tools can generate a profile of potential biological activities, suggesting which pathways or targets it might modulate.

For instance, computational platforms can screen a compound against databases of pharmacologically relevant targets. The predictions are often based on the similarity of the compound's chemical structure to known active molecules. While specific predictive data for this compound is not extensively published, the general methodology allows for the generation of hypothetical activity profiles. These profiles can guide experimental validation by prioritizing assays for the most likely biological effects. nih.govmdpi.com

Table 1: Illustrative Predicted Biological Activity Profile for an Isoquinoline (B145761) Scaffold This table is an example of typical output from bioactivity prediction software and does not represent experimentally verified data for this compound.

| Predicted Target Class | Activity Score (Probability) | Potential Indication |

|---|---|---|

| Enzyme Inhibitor | 0.65 | Metabolic Disorders |

| GPCR Ligand | 0.58 | Neurological Disorders |

| Ion Channel Modulator | 0.45 | Cardiovascular Conditions |

| Nuclear Receptor Ligand | 0.33 | Inflammatory Diseases |

When experimental pharmacological data is available, computational methods can be used to explain the observed effects at a molecular level. For example, if a compound shows inhibitory activity against a specific enzyme, molecular docking can be employed to visualize how the molecule binds to the enzyme's active site. nih.gov This provides a structural basis for the compound's mechanism of action.

In the context of related isoquinoline compounds, such as certain 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, molecular docking studies have been used to understand their role as P-glycoprotein (P-gp) inhibitors, which is relevant in overcoming multidrug resistance in cancer cells. nih.gov These studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the compound within the protein's binding pocket. nih.gov Similar computational analyses could be applied to this compound to rationalize any observed pharmacological activities by identifying its most probable molecular targets and binding modes.

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the binding affinity of a compound to a specific protein target. researchgate.net Binding affinity is often expressed as the pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). researchgate.netarxiv.org Higher pIC50 values indicate greater potency.

These models are developed by correlating the structural or physicochemical properties of a series of compounds with their experimentally measured pIC50 values. github.com Once a reliable model is built, it can be used to predict the pIC50 of new or untested compounds like this compound. researchgate.net Machine learning algorithms are frequently used to create these predictive models, which can accelerate the identification of potent lead compounds for drug development. nih.gov

Table 2: Example of a QSAR Data Set for Predicting pIC50 This table illustrates the type of data used to build a QSAR model. The values are hypothetical.

| Compound | Molecular Weight (g/mol) | LogP | Experimental pIC50 | Predicted pIC50 |

|---|---|---|---|---|

| Analog 1 | 185.21 | 1.8 | 6.5 | 6.4 |

| Analog 2 | 201.23 | 2.1 | 7.1 | 7.0 |

| This compound | 189.21 | 1.95 | N/A | 6.8 (Predicted) |

| Analog 3 | 215.25 | 2.4 | 7.5 | 7.6 |

Advanced Computational Methodologies

More advanced computational methods provide deeper insights into the electronic and dynamic properties of molecules, offering a more detailed picture of their behavior.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. mpg.descispace.com DFT focuses on the electron density, a simpler quantity than the complex multi-electron wavefunction, making it computationally efficient for larger systems. durham.ac.uk These calculations can determine various electronic properties, such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential. tu-braunschweig.de

For this compound, DFT could be used to:

Analyze Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

Map Electrostatic Potential: This reveals the electron-rich and electron-poor regions of the molecule, which is critical for understanding how it will interact with biological targets.

Determine Molecular Geometry: DFT can optimize the molecule's three-dimensional structure to its lowest energy state.

Table 3: Representative DFT-Calculated Properties for an Isoquinoline Structure This table shows typical electronic properties that can be calculated using DFT. The values are illustrative.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the first unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 2.5 Debye | Measures the polarity of the molecule. |

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. uniroma1.it By solving Newton's equations of motion for a system, MD simulations can reveal how a molecule like this compound behaves in a biological environment, such as in water or bound to a protein. nih.gov

Key applications of MD simulations include:

Conformational Analysis: Molecules are not static; they are flexible and can adopt various shapes or conformations. MD simulations can explore the different conformations that this compound can assume and determine which are the most stable. nih.govgwdg.de

Binding Dynamics: When a molecule binds to a protein, the interaction is a dynamic process. MD simulations can model this process, showing how the molecule approaches the binding site, how the protein structure might change to accommodate it, and the stability of the resulting complex over time. nih.gov This is crucial for confirming the stability of binding poses predicted by molecular docking and for understanding the thermodynamics of binding.

Binding Mechanism Elucidation through Computational Approaches

While molecular docking provides a static snapshot of the ligand-receptor interaction, understanding the dynamic nature of this binding is crucial. Computational approaches, particularly molecular dynamics (MD) simulations, are employed to elucidate the complete binding mechanism. MD simulations model the movement of atoms and molecules over time, providing a detailed view of the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.govsemanticscholar.org

Following the molecular docking of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives to the sigma-2 receptor, MD simulations were performed for extended periods (e.g., 100 nanoseconds) to assess the stability of the predicted binding poses. nih.gov These simulations help confirm whether the key interactions identified in docking are maintained over time. By analyzing the trajectory of the simulation, researchers can study the flexibility of the ligand in the binding site, the movement of the surrounding protein residues, and the role of water molecules in mediating interactions. This dynamic perspective is essential for a comprehensive understanding of the binding mechanism, revealing how the ligand and protein adapt to each other to form a stable complex. nih.govsemanticscholar.org These detailed mechanistic insights are invaluable for optimizing lead compounds, as they can explain differences in activity between closely related molecules and guide further chemical modifications.

Biosynthesis and Natural Product Isolation Studies of Dimethoxyisoquinoline Alkaloids

Isolation and Identification of Naturally Occurring Dimethoxyisoquinolines

Dimethoxyisoquinoline alkaloids, a subclass of isoquinoline (B145761) alkaloids, are present in various plant species. The specific isomer 6,7-dimethoxyisoquinoline (B95607), also known as backebergine, has been identified in several plants, including Xylopia parviflora, Hernandia sonora, and the cactus Pachycereus weberi nih.gov. The isolation of these compounds from complex plant matrices is a meticulous process involving extraction, separation, and purification.

The general procedure for isolating alkaloids begins with the preparation of the plant material, which is typically dried and ground into a coarse powder to maximize surface area for solvent extraction researchgate.net. An initial extraction is often performed with a non-polar solvent like n-hexane to remove oils and fats researchgate.net. The liberation of the free alkaloid bases is then achieved by treating the plant material with an alkaline solution, such as dilute ammonium (B1175870) hydroxide researchgate.net.

Subsequent extraction with organic solvents (e.g., chloroform, ether) or water-miscible solvents (e.g., ethanol, methanol) separates the alkaloids from the bulk plant material researchgate.netlifeasible.com. The crude alkaloidal extract is then purified. A common method involves acid-base extraction: the organic solvent containing the alkaloid is shaken with an acidic aqueous solution, which protonates the basic nitrogen of the alkaloid, transferring it into the aqueous phase as a salt. The aqueous phase is then separated, made alkaline again to liberate the free base, and re-extracted with an organic solvent uobabylon.edu.iq. Final purification and separation of individual alkaloids from the mixture are accomplished using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) researchgate.net.

The identification and structural elucidation of the isolated compounds rely on modern analytical techniques. Mass spectrometry (MS) is used to determine the molecular weight and formula, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, allowing for the precise determination of the substitution pattern of the methoxy (B1213986) groups on the isoquinoline core.

| Compound Name | Substitution Pattern | Natural Source |

|---|---|---|

| Backebergine | 6,7-dimethoxy | Pachycereus weberi nih.gov |

| Backebergine | 6,7-dimethoxy | Hernandia sonora nih.gov |

| Backebergine | 6,7-dimethoxy | Xylopia parviflora nih.gov |

| Papaverine (B1678415) | 6,7-dimethoxy (on isoquinoline core) | Papaver somniferum (Opium Poppy) wikipedia.org |

| Reticuline | 6-methoxy, 7-hydroxy (tetrahydroisoquinoline core) | Annona squamosa, Ocotea fasciculata wikipedia.org |

Biosynthetic Pathways to Tetrahydroisoquinoline Alkaloids with Dimethoxy Substitution

The biosynthesis of dimethoxy-substituted tetrahydroisoquinoline alkaloids is a well-studied enzymatic pathway in plants. The core structure is assembled from two tyrosine-derived precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) wikipedia.orgwikipedia.org. The central intermediate for a vast array of benzylisoquinoline alkaloids, including those with dimethoxy substitutions, is (S)-reticuline researchgate.netnih.govnih.gov.

The key steps in the pathway leading to (S)-reticuline are:

Pictet-Spengler Condensation : The biosynthesis initiates with the stereoselective condensation of dopamine and 4-HPAA. This reaction is catalyzed by the enzyme norcoclaurine synthase (NCS), which forms the fundamental tetrahydroisoquinoline scaffold, yielding (S)-norcoclaurine nih.govnih.govacs.orgacs.org. The NCS enzyme ensures the S-stereospecific configuration of the resulting alkaloid precursor nih.gov.

O-Methylation : The hydroxyl group at the C6 position of (S)-norcoclaurine is methylated in a reaction catalyzed by S-adenosyl-L-methionine:norcoclaurine 6-O-methyltransferase (6OMT) to produce (S)-coclaurine nih.govnih.gov.

N-Methylation : Subsequently, the secondary amine of (S)-coclaurine is methylated by coclaurine N-methyltransferase (CNMT), using S-adenosyl methionine (SAM) as the methyl donor, to form (S)-N-methylcoclaurine nih.govwikipedia.org.

Hydroxylation : A crucial hydroxylation step occurs at the 3'-position of the benzyl group. This reaction is catalyzed by a cytochrome P450-dependent enzyme, N-methylcoclaurine 3'-hydroxylase (CYP80B), introducing a second hydroxyl group onto the benzyl ring researchgate.netresearchgate.net.

Second O-Methylation : The final step to produce the key branch-point intermediate (S)-reticuline involves the methylation of the 4'-hydroxyl group. This is catalyzed by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) wikipedia.orgnih.govresearchgate.net.

(S)-Reticuline itself features a 6-methoxy group on the tetrahydroisoquinoline ring. From this pivotal intermediate, biosynthetic pathways diverge to create over 2,500 different benzylisoquinoline alkaloids, many of which undergo further enzymatic modifications, including additional methylations, to form various dimethoxy-substituted structures nih.govresearchgate.net.

| Enzyme | Abbreviation | Reaction Catalyzed | Substrate(s) | Product |

|---|---|---|---|---|

| Norcoclaurine Synthase | NCS | Pictet-Spengler Condensation | Dopamine + 4-HPAA | (S)-Norcoclaurine nih.govacs.org |

| Norcoclaurine 6-O-Methyltransferase | 6OMT | O-Methylation | (S)-Norcoclaurine | (S)-Coclaurine nih.govnih.gov |

| Coclaurine N-Methyltransferase | CNMT | N-Methylation | (S)-Coclaurine | (S)-N-Methylcoclaurine nih.gov |

| N-Methylcoclaurine 3'-Hydroxylase | CYP80B | Hydroxylation | (S)-N-Methylcoclaurine | (S)-3'-hydroxy-N-methylcoclaurine researchgate.net |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | O-Methylation | (S)-3'-hydroxy-N-methylcoclaurine | (S)-Reticuline nih.govresearchgate.net |

Strategies for Structural Simplification of Natural Products to Dimethoxyisoquinoline Scaffolds

In medicinal chemistry, complex natural products often serve as inspiration for the development of new drugs. However, their structural complexity can pose significant challenges for synthesis and optimization. Structural simplification is a key strategy used to overcome these hurdles. This approach involves identifying the core pharmacophore of a complex, biologically active natural product and synthesizing simpler analogues based on this "privileged scaffold" nih.govnih.gov. The isoquinoline framework, including dimethoxyisoquinoline variants, is considered a privileged scaffold due to its frequent appearance in biologically active natural products and approved drugs researchgate.net.

The primary goals of structural simplification are:

To reduce synthetic complexity : Simpler molecules are generally easier, faster, and less expensive to synthesize, allowing for more rapid exploration of structure-activity relationships (SAR).

To improve drug-like properties : Simplification can lead to molecules with lower molecular weight, improved solubility, and better pharmacokinetic profiles compared to the original natural product.

To identify the minimal structural requirements for bioactivity : By systematically removing functional groups and simplifying the carbon skeleton, researchers can determine which parts of the molecule are essential for its biological effect.

For example, a large and structurally intricate natural product containing a dimethoxy-substituted isoquinoline moiety might be systematically deconstructed. Non-essential chiral centers, cumbersome side chains, and superfluous rings can be removed to generate a library of simplified analogues built around the core dimethoxyisoquinoline scaffold. These new, simpler molecules are then tested for the desired biological activity. This strategy allows chemists to retain the key interactions of the natural product with its biological target while creating more synthetically accessible and optimizable lead compounds.

Enzymatic Biotransformations Relevant to Dimethoxyisoquinoline Metabolism

The metabolism of dimethoxyisoquinoline alkaloids, both in the plants that produce them and in other organisms, involves a variety of enzymatic biotransformations. These reactions can modify the structure of the alkaloid, altering its biological activity, solubility, and clearance. Key enzymes involved in these transformations include cytochrome P450 monooxygenases (P450s), O-methyltransferases (OMTs), and reductases researchgate.net.

Cytochrome P450 Monooxygenases (P450s) are a versatile class of enzymes that catalyze a wide range of oxidative reactions. In the context of isoquinoline alkaloids, P450s are crucial for:

Hydroxylation : The addition of hydroxyl (-OH) groups to the aromatic rings or alkyl side chains frontiersin.orgnih.gov.

Demethylation : The removal of methyl groups from methoxy substituents (O-demethylation) or N-methyl groups (N-demethylation), which can significantly alter the compound's properties wikipedia.org.

Methylenedioxy Bridge Formation : P450 enzymes of the CYP719 family can catalyze the formation of a methylenedioxy bridge from adjacent hydroxyl and methoxy groups on an aromatic ring, a common feature in many benzylisoquinoline alkaloids derived from reticuline frontiersin.org.

Ring Rearrangement and Cleavage : Some P450s can catalyze complex reactions that lead to the formation of new ring systems or the opening of existing rings, contributing to the vast structural diversity of alkaloids nih.govfrontiersin.org. Studies on the metabolism of the isoquinoline alkaloid corynoline showed that human P450 isoforms, specifically CYP2C9 and CYP3A4, were primarily responsible for its metabolism nih.gov. Many isoquinoline alkaloids have also been shown to be potent inhibitors of various CYP isoforms, including CYP2D6 and CYP2C19 researchgate.netresearchgate.net.

O-Methyltransferases (OMTs) play a pivotal role in both the biosynthesis and potential modification of dimethoxyisoquinolines. As seen in the biosynthetic pathway, these enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group nih.govresearchgate.netfrontiersin.org. This reaction is critical for establishing the dimethoxy substitution pattern. The substrate specificity of different OMTs determines which hydroxyl groups are methylated, thereby directing the biosynthetic pathway towards specific final products nih.govnih.gov.

Reductases are involved in the saturation of double bonds. For instance, in engineered biosynthetic pathways, imine reductases (IREDs) have been used to convert 6,7-dimethoxy-dihydroisoquinolines (DHIQs) into the corresponding (S)-tetrahydroisoquinolines (THIQs), demonstrating an alternative enzymatic route to the reduced isoquinoline core nih.govresearchgate.net.

These enzymatic transformations highlight the dynamic nature of dimethoxyisoquinoline metabolism, where a core structure can be extensively modified to generate a wide array of derivatives with diverse chemical properties and biological functions.

Advanced Analytical Characterization in Dimethoxyisoquinoline Research

Spectroscopic Techniques for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

No specific ¹H or ¹³C NMR spectral data, including chemical shifts and coupling constants for 3,7-Dimethoxyisoquinoline, were found in the reviewed literature. Such data is fundamental for the unambiguous confirmation of the compound's molecular structure and for studying its dynamic properties.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Elemental Composition

While the theoretical exact mass and elemental composition of this compound can be calculated, no experimental HRMS data has been published. This would be essential for confirming the elemental formula of a synthesized or isolated sample.

Mass Fragmentation Pathway Analysis for Structural Insights

Analysis of mass fragmentation pathways provides crucial information for the structural elucidation of unknown compounds. However, no studies detailing the mass spectrometric fragmentation of this compound upon ionization were identified.

Chromatographic Separations for Compound Analysis and Purification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

Specific HPLC methods, including column type, mobile phase composition, and retention times, for the purity assessment or isolation of this compound are not described in the available scientific papers.

Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive Profiling

Comprehensive profiling of complex mixtures to identify the presence of this compound using hyphenated techniques like LC-MS/MS has not been reported. Such studies would provide valuable information on its occurrence in natural or synthetic samples.

Biochemical Assay Technologies for Molecular Interactions

Filtration-based receptor binding assays are a cornerstone in pharmacology and drug discovery for determining the affinity of a ligand for its receptor. The fundamental principle of this technique lies in the physical separation of receptor-bound ligand from the unbound ligand by vacuum filtration through a filter membrane, typically made of glass fiber or nitrocellulose wikipedia.org. Nitrocellulose is particularly effective as it is negatively charged, allowing for the retention of proteins which generally possess a net positive charge wikipedia.org.

In a typical assay, a constant amount of a radiolabeled ligand is incubated with a preparation of the target receptor in the presence of varying concentrations of a competing unlabeled ligand, such as this compound. After reaching equilibrium, the mixture is passed through the filter. The receptor and any ligand bound to it are retained on the filter, while the unbound ligand passes through. The amount of bound radiolabeled ligand is then quantified by measuring the radioactivity of the filter using a scintillation counter wikipedia.org.

The data obtained allows for the determination of the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50 value). This IC50 value can then be used to calculate the equilibrium dissociation constant (Ki) for the unlabeled ligand, providing a measure of its binding affinity for the receptor. While this technique is robust and widely used for various compounds, including isoquinoline (B145761) derivatives, it is a competition-based assay and provides an indirect measure of the affinity of the unlabeled compound mdpi.com.

Key Parameters Determined by Filtration-Based Receptor Binding Assays:

| Parameter | Description |

| IC50 | The concentration of a competing ligand that displaces 50% of the specific binding of a radiolabeled ligand. |

| Ki | The equilibrium dissociation constant for a competing ligand, indicating its affinity for the receptor. A lower Ki value signifies a higher binding affinity. |

| Bmax | The maximum number of binding sites in a given tissue or cell preparation. |

| Kd | The equilibrium dissociation constant for the radiolabeled ligand, representing the concentration at which 50% of the receptors are occupied. |

This method has been successfully employed to assess the binding affinities of various isoquinoline-based compounds to their respective targets. For instance, analogues of papaverine (B1678415), a compound containing a dimethoxyisoquinoline moiety, have been evaluated for their binding affinity to phosphodiesterase 10A (PDE10A) using this type of assay nih.gov.

The core of an SPR instrument is a sensor chip, which is a glass slide coated with a thin layer of gold bioradiations.com. In a typical experiment, one of the interacting partners (the "ligand," often a receptor or protein) is immobilized on the sensor chip surface. The other interacting partner (the "analyte," such as this compound) is then flowed over the surface in a continuous stream of buffer springernature.com.

The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface. This change is detected as a shift in the SPR angle, which is proportional to the mass of the analyte bound to the surface nih.gov. The resulting data is presented as a sensorgram, a plot of the SPR response over time.

From the association and dissociation phases of the sensorgram, the association rate constant (ka) and the dissociation rate constant (kd) can be determined. The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated as the ratio of kd to ka (KD = kd/ka). A lower KD value indicates a stronger binding affinity. SPR can also provide information about conformational changes in the interacting molecules upon binding, which can be inferred from the shape of the sensorgram.

Kinetic and Affinity Parameters Measurable by SPR:

| Parameter | Symbol | Description |

| Association Rate Constant | ka | The rate at which the analyte binds to the immobilized ligand. |

| Dissociation Rate Constant | kd | The rate at which the analyte-ligand complex dissociates. |

| Equilibrium Dissociation Constant | KD | A measure of the affinity of the interaction, calculated as kd/ka. |

| Maximum Binding Capacity | Rmax | The maximum response units (RU) when the immobilized ligand is saturated with the analyte. |

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to macromolecules, such as proteins springernature.com. This method relies on changes in the fluorescence properties of either the protein (intrinsic fluorescence) or a fluorescent probe upon ligand binding edinst.com. Many isoquinoline alkaloids, due to their aromatic ring systems, exhibit intrinsic fluorescence, which can be exploited for binding studies nih.gov.

One common approach is fluorescence quenching, where the binding of a ligand to a protein causes a decrease in the protein's intrinsic fluorescence intensity. The primary source of intrinsic fluorescence in proteins is the amino acid tryptophan. When a ligand like an isoquinoline derivative binds near a tryptophan residue, it can "quench" the fluorescence through various mechanisms, such as Förster resonance energy transfer (FRET) or the formation of a non-fluorescent complex nih.gov.

By systematically titrating a solution of the target protein with increasing concentrations of the ligand (e.g., this compound) and measuring the corresponding decrease in fluorescence, a binding isotherm can be generated. From this data, key binding parameters such as the binding constant (Ka) and the number of binding sites (n) can be determined using the Stern-Volmer and Scatchard equations nih.gov.

Furthermore, fluorescence spectroscopy can provide information about conformational changes in the protein upon ligand binding. Changes in the local environment of the tryptophan residues due to these conformational shifts can lead to a change in the wavelength of maximum fluorescence emission.

Illustrative Binding Parameters of Berberine (an Isoquinoline Alkaloid) with Human Serum Albumin (HSA) Determined by Fluorescence Quenching:

| Parameter | Value | Reference |

| Binding Constant (Ka) | (1.17 ± 0.32) × 10^5 L/mol | nih.gov |

| Number of Binding Sites (n) | 5.26 | nih.gov |

| Binding Distance (r) | 3.44 nm | nih.gov |

| Energy Transfer Efficiency (E) | 0.303 | nih.gov |

These studies on other isoquinoline alkaloids like berberine demonstrate the utility of fluorescence spectroscopy in characterizing the binding of this class of compounds to proteins, a methodology that is directly applicable to this compound nih.gov.

Future Directions and Emerging Research Avenues for Dimethoxyisoquinoline Compounds

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of the isoquinoline (B145761) core has traditionally been dominated by classic reactions such as the Bischler–Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions. wikipedia.orgpharmaguideline.com While foundational, current research focuses on modifying these methods and developing entirely new catalytic systems to improve yield, reduce reaction steps, and achieve high levels of stereoselectivity.

Modern advancements aim to overcome the often harsh conditions and limited substrate scope of traditional methods. For instance, researchers are exploring palladium- and copper-catalyzed cascade reactions that allow for the rapid assembly of complex, multisubstituted isoquinolines in a single pot from simple precursors. organic-chemistry.org These methods offer greater functional group tolerance and regioselectivity. Another key area is the development of asymmetric synthesis to produce specific enantiomers of chiral isoquinoline alkaloids, which is critical as different stereoisomers can have vastly different biological activities.

| Method Type | Classic Example | Modern Advancement | Key Advantages of Modern Approach |

| Ring Cyclization | Bischler–Napieralski Reaction | Rhodium(III)-catalyzed C-H bond activation and cyclization with an internal alkyne. organic-chemistry.org | Milder reaction conditions, higher yields, broader substrate scope, fewer steps. |

| Multi-component | Pictet-Spengler Reaction | Copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN. organic-chemistry.org | Rapid assembly of densely functionalized isoquinolines from simple starting materials. |

| Asymmetric | Resolution of Racemates | Direct enantioselective catalytic methods. acs.org | Direct synthesis of specific stereoisomers, avoiding wasteful resolution steps. |

One-pot preparations are also gaining traction, such as a method for synthesizing 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride that combines formylation and catalytic ring closure to streamline production and simplify purification. google.com These innovations are crucial for creating libraries of diverse dimethoxyisoquinoline analogues for biological screening, enhancing both the efficiency and sustainability of the synthetic process.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While dimethoxyisoquinoline compounds are known to interact with certain receptors, a significant frontier in research is the identification of novel biological targets to address new therapeutic areas. The structural versatility of the isoquinoline scaffold allows it to be tailored to interact with a wide range of proteins and enzymes, suggesting its potential is far from fully realized.

A promising area of investigation is in the development of new antibacterial agents. Certain 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) derivatives have been identified as targeting the bacterial cell division protein FtsZ. nih.govresearchgate.net This protein is essential for bacterial viability and highly conserved among pathogens, making it an attractive target for antibiotics with a novel mechanism of action, potentially overcoming existing resistance issues. nih.gov

In oncology, research has pointed to aryl-isoquinolines, derived from the molecular simplification of the natural alkaloid sanguinarine, as potential inhibitors of the anti-apoptotic protein Bcl-xL. eurekaselect.com This protein is overexpressed in aggressive tumors like glioblastoma, and its inhibition can induce apoptotic cell death. eurekaselect.com Furthermore, computational studies have highlighted the potential of related quinoline (B57606) and quinazoline (B50416) alkaloids as inhibitors of phosphodiesterase 10A (PDE10A), a target relevant to neurodegenerative conditions like Parkinson's disease. acs.org This suggests that dimethoxyisoquinoline analogues could be designed and screened for activity against a wider array of targets implicated in human diseases.

| Potential Target | Therapeutic Area | Rationale / Mechanism |

| FtsZ Protein | Infectious Disease | Inhibition of this essential bacterial cell division protein disrupts Z-ring formation, leading to bacterial death. nih.gov |

| Bcl-xL Protein | Oncology (Glioblastoma) | Inhibition of this anti-apoptotic protein induces the intrinsic pathway of apoptosis in cancer cells. eurekaselect.com |